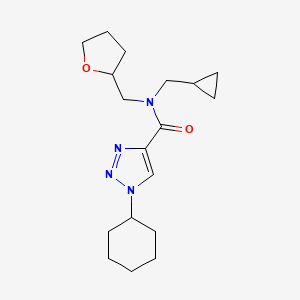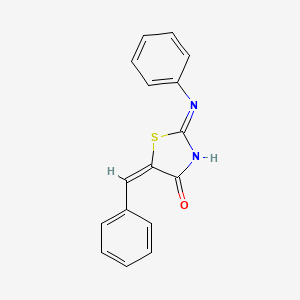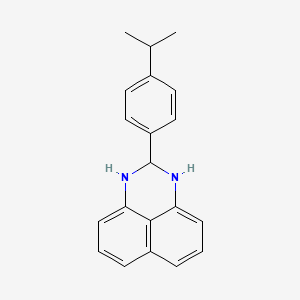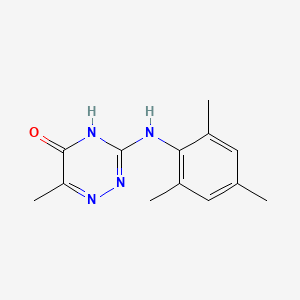![molecular formula C21H21N3O5 B6087029 N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide), commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a highly selective and potent inhibitor of the proteasome, a cellular protein complex that plays a crucial role in the degradation of intracellular proteins. Due to its unique properties, TFP has become an essential tool for studying the cellular mechanisms that regulate protein degradation and has shown promising potential in the development of novel therapeutics.
Mécanisme D'action
TFP acts as a potent and selective inhibitor of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis.
Biochemical and Physiological Effects:
TFP has been shown to induce cell death in various cancer cell lines and has been investigated as a potential therapeutic agent for the treatment of cancer. Additionally, TFP has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of TFP is its high selectivity and potency for the proteasome, making it a valuable tool for studying the cellular mechanisms that regulate protein degradation. However, TFP has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several potential future directions for TFP research. One area of interest is the development of novel TFP derivatives with improved selectivity and potency for the proteasome. Additionally, TFP has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to investigate its potential clinical applications. Finally, TFP may also be useful in the development of novel diagnostic tools for the detection of proteasome dysfunction in various diseases.
Méthodes De Synthèse
The synthesis of TFP involves a multistep process that typically begins with the reaction of 1,3-phenylenediamine with tert-butyl isocyanate to form the N-tert-butyl carbamate derivative. The resulting product is then subjected to a series of reactions involving various reagents, including 2-furoyl chloride and triethylamine, to obtain the final product.
Applications De Recherche Scientifique
TFP has been extensively used in scientific research to investigate the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control. Additionally, TFP has been used to study the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[3-(tert-butylcarbamoyl)-5-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-21(2,3)24-18(25)13-10-14(22-19(26)16-6-4-8-28-16)12-15(11-13)23-20(27)17-7-5-9-29-17/h4-12H,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLUGXKPWROEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[5-(tert-butylcarbamoyl)benzene-1,3-diyl]difuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)